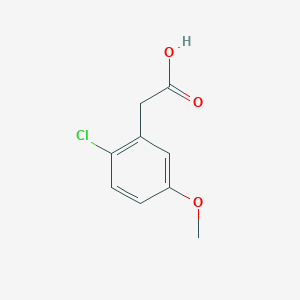

2-(2-Chloro-5-methoxyphenyl)acetic acid

Description

Contextualization within Substituted Phenylacetic Acid Chemical Space

Substituted phenylacetic acids represent a significant class of organic compounds, with a phenyl ring and a carboxylic acid group separated by a methylene (B1212753) bridge. The chemical space of this class is vast, owing to the diverse range of substituents that can be attached to the phenyl ring. These substitutions, which can include halogens, alkoxy groups, and alkyl chains, profoundly influence the molecule's electronic properties, lipophilicity, and steric hindrance.

2-(2-Chloro-5-methoxyphenyl)acetic acid is a specific example of a disubstituted phenylacetic acid. The presence of a chlorine atom, an electron-withdrawing group, and a methoxy (B1213986) group, an electron-donating group, at positions 2 and 5 respectively, creates a unique electronic environment on the aromatic ring. This substitution pattern is crucial in determining the reactivity of the molecule in various chemical transformations and its potential interactions with biological systems. The study of such specifically substituted phenylacetic acids allows for a deeper understanding of how functional group placement can fine-tune the chemical and physical properties of a molecule.

Historical Trajectory of Arylacetic Acid Derivatives in Synthetic Chemistry

The journey of arylacetic acid derivatives in synthetic chemistry is rich and impactful, with their significance growing substantially throughout the 20th century. Early research into this class of compounds was often driven by the pursuit of new therapeutic agents. A pivotal moment in the history of arylacetic acids was the discovery of their anti-inflammatory properties, leading to the development of numerous non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis of these derivatives has also evolved over time. Early methods often involved multi-step processes with harsh reaction conditions. However, the advent of modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has provided more efficient and versatile routes to a wide array of arylacetic acid derivatives. These advancements have enabled chemists to systematically modify the structure of these compounds and investigate the resulting changes in their properties. The development of synthetic routes to access specific substitution patterns, such as the one found in this compound, is a testament to the progress in organic synthesis.

Evolution of Research Themes and Future Directions for this compound

Initially, research on arylacetic acid derivatives was heavily concentrated on their medicinal applications, particularly as NSAIDs. While this remains an important area of investigation, the research themes surrounding these compounds have diversified. Today, substituted phenylacetic acids, including those with halogen and methoxy functionalities, are explored as versatile building blocks in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

For this compound, future research is likely to focus on several key areas. A primary direction will be its utilization as a precursor in the synthesis of novel compounds with potential biological activity. The specific arrangement of its substituents makes it an interesting starting material for creating libraries of compounds for drug discovery screening. Furthermore, the exploration of its utility in materials science, for example, in the synthesis of polymers or functional dyes, represents another promising avenue. As synthetic methodologies continue to advance, the ability to incorporate this and similar building blocks into larger, more complex architectures will undoubtedly lead to new and exciting discoveries. The ongoing exploration of the vast chemical space of substituted phenylacetic acids ensures that compounds like this compound will continue to be relevant in the ever-evolving landscape of chemical research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91367-10-1 appchemical.comsinfoobiotech.comambeed.com |

| Molecular Formula | C9H9ClO3 appchemical.comsinfoobiotech.com |

| Molecular Weight | 200.62 g/mol appchemical.comsinfoobiotech.com |

| IUPAC Name | This compound |

| SMILES | COc1ccc(c(c1)CC(=O)O)Cl appchemical.com |

| Melting Point | Data not available in searched literature |

| Boiling Point | Data not available in searched literature |

| Solubility | Data not available in searched literature |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following spectral characteristics would be expected:

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons with distinct chemical shifts due to the chloro and methoxy substituents, a singlet for the methoxy group protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing and electron-donating substituents, a signal for the methoxy carbon, a signal for the methylene carbon, and a signal for the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch of the carbonyl group, C-O stretching bands for the methoxy and carboxylic acid groups, and absorption bands corresponding to the C-Cl stretch and aromatic C-H and C=C bonds. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBOKHCTHYDHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290803 | |

| Record name | 2-Chloro-5-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91367-10-1 | |

| Record name | 2-Chloro-5-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91367-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 5 Methoxyphenyl Acetic Acid

Precursor Synthesis Pathways for Substituted Methoxyphenylacetic Acid Scaffolds

The formation of the core structure of substituted methoxyphenylacetic acids can be achieved through several strategic approaches. These methods typically involve the construction or modification of the acetic acid side chain attached to the substituted phenyl ring.

A prevalent and classical two-step approach for synthesizing substituted phenylacetic acids involves the use of halogenated methoxybenzyl precursors. This method hinges on a nucleophilic substitution reaction followed by hydrolysis.

The first step is the cyanidation of a substituted benzyl (B1604629) halide, such as 2-chloro-5-methoxybenzyl chloride. This is typically an SN2 reaction where the halide is displaced by a cyanide salt, most commonly sodium cyanide or potassium cyanide, to form the corresponding benzyl cyanide intermediate (e.g., 2-(2-chloro-5-methoxyphenyl)acetonitrile). To enhance reaction rates and yields, particularly with less reactive chlorides, phase-transfer catalysts like tetrabutylammonium (B224687) bromide may be employed. google.com

The second step is the hydrolysis of the resulting nitrile to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions. orgsyn.org

Acidic Hydrolysis: The nitrile is heated with a strong mineral acid, such as aqueous sulfuric acid or hydrochloric acid. orgsyn.orgscribd.comgoogle.com The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: Alternatively, the nitrile can be saponified by heating with a strong base like sodium hydroxide (B78521) or potassium hydroxide. This produces the carboxylate salt, which is then acidified in a separate workup step to yield the final carboxylic acid.

This cyanidation-hydrolysis sequence is a robust and widely used method for preparing a variety of substituted phenylacetic acids. google.com A patented method describes heating benzyl cyanide with hydrochloric acid at temperatures between 50-100°C for 1-5 hours to achieve hydrolysis. google.com

Table 1: General Conditions for Cyanidation-Hydrolysis Pathway

| Step | Reactants | Key Reagents | Typical Solvents | Temperature | Product |

|---|---|---|---|---|---|

| Cyanidation | Substituted Benzyl Halide | NaCN or KCN, Phase-Transfer Catalyst (optional) | DMSO, Ethanol (B145695)/Water | Room Temp. to Reflux | Substituted Benzyl Cyanide |

| Hydrolysis | Substituted Benzyl Cyanide | H₂SO₄ (aq) or NaOH (aq) followed by H₃O⁺ | Water, Glycols | Reflux (approx. 100-150°C) | Substituted Phenylacetic Acid |

The Willgerodt-Kindler reaction provides a distinct pathway to arylacetic acids, starting from aryl alkyl ketones. wikipedia.org For the synthesis of 2-(2-chloro-5-methoxyphenyl)acetic acid, the corresponding precursor would be 2-chloro-5-methoxyacetophenone.

The reaction is a one-pot process that converts the ketone into a carboxylic acid derivative with the same number of carbon atoms. The classic Willgerodt reaction uses ammonium polysulfide at high temperatures and pressures. wikipedia.org However, the Kindler modification is more commonly used and involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine. msu.edu This process generates a thioamide intermediate (a thiomorpholide). chemistry-reaction.com This intermediate is not always isolated and can be directly hydrolyzed in a subsequent step using an aqueous acid or base to yield the desired carboxylic acid. msu.edu

The Huang-Minlon reduction is a widely used modification of the Wolff-Kishner reduction, which deoxygenates a carbonyl group (ketone or aldehyde) to a methylene (B1212753) group (-CH₂-). wikipedia.orgonlineorganicchemistrytutor.com This reaction does not directly synthesize a carboxylic acid but can be a critical step in a multi-step pathway toward a methoxyarylacetate scaffold where the removal of a keto group is required.

The reaction is typically carried out by heating the carbonyl compound with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide or sodium hydroxide, in a high-boiling polar solvent like ethylene (B1197577) glycol or diethylene glycol. unacademy.com The Huang-Minlon modification simplifies the procedure into a one-pot reaction where water and excess hydrazine are distilled off after the initial formation of the hydrazone, allowing the temperature to rise to the point (around 195-200°C) where the decomposition to the alkane occurs. wikipedia.orgwikipedia.org This modification generally leads to higher yields and shorter reaction times compared to the original Wolff-Kishner protocol. wikipedia.orgsciencemadness.org

Strategically, this reduction could be applied to a keto-ester precursor. For example, a Friedel-Crafts acylation could be used to introduce a keto group onto an aromatic ring, which is then subjected to further transformations to build an ester side chain. The Huang-Minlon reduction could then be used to selectively remove the keto group without affecting the ester or other sensitive functional groups, ultimately leading to the desired arylacetate structure.

Beyond the primary routes, other methods can be employed to generate the phenylacetic acid structure. One significant alternative is the carbonation of an organometallic reagent. A Grignard reagent can be prepared from a methoxybenzyl halide (e.g., 2-chloro-5-methoxybenzyl bromide) by reacting it with magnesium metal. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to produce the target carboxylic acid. youtube.com

Regarding hydrolysis, particularly for the nitrile intermediate from the cyanidation route, alternative strategies exist to circumvent the use of harsh acids or bases. One innovative approach involves the non-catalytic hydrolysis of phenylacetonitrile (B145931) in a near-critical water medium. google.com This method involves heating the nitrile with deionized water in an autoclave to high temperatures (240-310°C), which promotes hydrolysis without the need for catalysts, offering a greener alternative. google.com

Table 2: Comparison of Alternative Synthesis and Hydrolysis Methods

| Method | Precursor | Key Reagents | Advantage | Potential Limitation |

|---|---|---|---|---|

| Grignard Carbonation | Substituted Benzyl Halide | Mg, CO₂, H₃O⁺ | Direct C-C bond formation | Sensitive to moisture and other electrophilic groups |

| Near-Critical Water Hydrolysis | Substituted Benzyl Cyanide | H₂O | Green chemistry (no catalyst) | Requires high temperature and pressure equipment |

Direct Esterification Protocols for Methyl 2-(2-Chloro-5-methoxyphenyl)acetate

The conversion of the carboxylic acid to its corresponding ester, such as methyl 2-(2-chloro-5-methoxyphenyl)acetate, is a fundamental transformation often performed to modify the compound's properties or to protect the carboxylic acid group during subsequent synthetic steps.

The most common method for the direct esterification of a carboxylic acid is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, Le Châtelier's principle is applied in two main ways:

Use of Excess Alcohol: Methanol (B129727) is often used as the reaction solvent, ensuring it is present in a large molar excess, which shifts the equilibrium to the product side. masterorganicchemistry.com

Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent.

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize side reactions. For instance, surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) have been shown to effectively catalyze esterification reactions, sometimes even at room temperature and without the need for a separate solvent. psu.edu Typically, the reaction mixture is refluxed for several hours until completion, as monitored by techniques like thin-layer chromatography (TLC).

Reflux Conditions and Reaction Equilibrium Management

The synthesis of phenylacetic acid derivatives often involves reactions conducted under reflux to achieve sufficient reaction rates. Refluxing, or heating a chemical reaction for an extended period while continually cooling the vapor produced back into the liquid, maintains a constant temperature, typically the boiling point of the solvent used. In the synthesis of related compounds, solvents such as toluene, glacial acetic acid, and methanol are commonly employed, with reaction times often extending for several hours to ensure completion. mdpi.commdpi.com

A critical aspect of these syntheses is the management of reaction equilibrium. For reactions that produce a small molecule byproduct, such as water, its removal is essential to drive the reaction forward and maximize the yield of the desired product, in accordance with Le Chatelier's principle. A common laboratory and industrial technique to achieve this is the use of a Dean-Stark apparatus or a similar water trap during reflux. google.com This device separates and removes water from the refluxing solvent, effectively shifting the equilibrium towards the product side. For instance, in the formation of ketals from ketones, a necessary intermediate step in some multi-step syntheses of phenylacetic acids, heating the mixture to reflux with a water trap is crucial until the theoretical amount of water has been removed. google.com

The table below summarizes typical parameters for reflux conditions in related syntheses.

| Parameter | Description | Common Examples |

| Solvent | The liquid medium for the reaction, its boiling point determines the reaction temperature. | Toluene, Glacial Acetic Acid, Methanol, Ethanol mdpi.commdpi.com |

| Temperature | Maintained at the boiling point of the chosen solvent under atmospheric pressure. | ~80-120°C |

| Duration | The time required for the reaction to reach completion or equilibrium. | 2 to 24 hours mdpi.commdpi.com |

| Equilibrium Control | Methods used to drive the reaction towards the products. | Use of a water trap (e.g., Dean-Stark apparatus) to remove water. google.com |

Advanced Synthetic Techniques and Scalable Production Approaches

Modern chemical manufacturing emphasizes efficiency, safety, and sustainability. For a compound like this compound, moving from traditional batch processing to advanced, scalable methods is a key consideration for industrial production.

Continuous Flow Synthesis Adaptations for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety for hazardous reactions, and greater process efficiency. researchgate.net Adapting the synthesis of this compound to a continuous flow process could dramatically reduce reaction times and increase yield. researchgate.net Such a system would involve pumping reagents through a series of tubes or microreactors where mixing and reaction occur under precisely controlled temperatures. researchgate.netbeilstein-journals.org

Catalyst Recycling and Green Chemistry Considerations in Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. Key considerations include the use of less hazardous reagents, environmentally benign solvents, and catalysts that can be easily recovered and reused. mdpi.comsustainablechemistrycatalyst.org In the synthesis of this compound and its precursors, the use of heterogeneous catalysts is a viable green strategy. These solid-phase catalysts can be easily removed from the reaction mixture by simple filtration and reused over multiple cycles without significant loss of activity. wordpress.com

Post-Reaction Purification Strategies for High Purity

Achieving high purity of the final product is critical, particularly for pharmaceutical intermediates. The purification of this compound from the crude reaction mixture typically involves a multi-step process.

Following the initial reaction, the crude product may be isolated by filtration if it precipitates from the reaction mixture upon cooling. mdpi.com The collected solid is then subjected to further purification. Recrystallization is a powerful technique for purifying solid compounds. mdpi.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution. A mixture of solvents, such as DMF and ethanol, may be used to achieve optimal crystallization. mdpi.com Subsequent washing of the filtered crystals with water and ethanol can remove residual impurities. mdpi.com For obtaining the final, highly pure acid, simple work-up procedures like washing with water and subsequent drying are often employed. google.com

| Purification Step | Purpose | Typical Method |

| Initial Isolation | Separation of the crude product from the reaction solvent and soluble impurities. | Filtration of the cooled reaction mixture. mdpi.com |

| Primary Purification | Removal of closely related impurities by exploiting differences in solubility. | Recrystallization from a suitable solvent or solvent mixture (e.g., DMF/ethanol). mdpi.com |

| Final Washing & Drying | Removal of residual solvents and water-soluble byproducts. | Washing the purified crystals with water and/or ethanol, followed by drying. mdpi.comgoogle.com |

Chemical Reactivity and Derivatization Potential of the Compound

The chemical structure of this compound, featuring a carboxylic acid group attached to a substituted phenyl ring, allows for a variety of chemical transformations.

Oxidative Transformations to Carboxylic Acids and Ketones

The arylacetic acid moiety is susceptible to oxidative decarboxylation, a transformation that converts the -CH₂COOH group into a carbonyl group (aldehyde or ketone). chemrevlett.com This process provides a direct synthetic route to aryl ketones from readily available arylacetic acids. chemrevlett.com The reaction typically employs a metal catalyst, such as a manganese (Mn) or copper (Cu) salt, in the presence of an oxidant. chemrevlett.com Molecular oxygen can serve as an environmentally friendly terminal oxidant for these reactions. chemrevlett.com

Recent advances have demonstrated photocatalytic strategies for the chemoselective decarboxylative oxygenation of carboxylic acids. liv.ac.uk By selecting the appropriate photocatalyst and reaction conditions, it is possible to selectively transform an arylacetic acid into the corresponding ketone. liv.ac.uk This method represents a modern, often milder, alternative to traditional metal-catalyzed oxidations. chemrevlett.comliv.ac.uk

Reductive Pathways to Corresponding Alcohols

The carboxylic acid functional group of this compound is amenable to reduction to its corresponding primary alcohol, 2-(2-Chloro-5-methoxyphenyl)ethanol. This transformation is a fundamental process in organic synthesis, converting the electrophilic carbonyl carbon of the acid into a primary alcohol. The direct reduction of carboxylic acids typically requires strong reducing agents due to the low reactivity of the carboxylate anion that forms under basic or neutral conditions.

Classic laboratory-scale reductions involve the use of powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which offers a milder alternative for this transformation.

More contemporary methods focus on catalytic approaches using less hazardous and more cost-effective reagents. One such method is the manganese(I)-catalyzed hydrosilylation of carboxylic acids. nih.gov This process employs a catalyst like [MnBr(CO)₅] and a hydrosilane, such as phenylsilane (B129415) (PhSiH₃), to achieve the reduction under milder conditions. nih.gov This catalytic system has shown high selectivity for the carboxylic acid moiety, leaving other potentially reducible functional groups, like carbon-carbon double bonds, intact. nih.gov While specific studies on this compound are not detailed, these general methods are widely applicable to substituted phenylacetic acids.

Table 1: Overview of Reductive Pathways

| Reactant | Product | Typical Reagents |

|---|

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro group attached to the aromatic ring of this compound is generally unreactive toward nucleophilic substitution under standard laboratory conditions. This is characteristic of aryl halides, where the C-Cl bond is strengthened by the delocalization of the chlorine atom's lone pairs into the π-system of the benzene (B151609) ring, and the sp² hybridization of the carbon atom results in a shorter, stronger bond.

For a nucleophilic substitution to occur on the chloro moiety, harsh reaction conditions are typically necessary, proceeding through a nucleophilic aromatic substitution (SₙAr) mechanism or an elimination-addition (benzyne) mechanism. The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this specific molecule. The methoxy (B1213986) group is electron-donating, and the acetic acid side chain is only weakly withdrawing, making the chloro moiety particularly resistant to SₙAr.

However, base-promoted nucleophilic substitution reactions can be employed in synthetic routes involving similar chloro-substituted phenols. mdpi.com In such cases, a strong base is used in a suitable solvent, often at elevated temperatures, to displace the chloride with a nucleophile. mdpi.com Potential nucleophiles could include alkoxides, amides, or thiolates, leading to the corresponding ether, amine, or thioether derivatives, respectively. The specific conditions would need to be optimized to overcome the inherent low reactivity of the chloro group in this electronic environment.

Table 2: Potential Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(2-Hydroxy-5-methoxyphenyl)acetic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(2,5-Dimethoxyphenyl)acetic acid |

| Amide | Sodium Amide (NaNH₂) | 2-(2-Amino-5-methoxyphenyl)acetic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(5-Methoxy-2-(phenylthio)phenyl)acetic acid |

Hetero-Diels-Alder Reactions Utilizing Related Phenoxyacetic Acid Intermediates

The Hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition process for the synthesis of six-membered heterocyclic rings, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom like oxygen or nitrogen. wikipedia.orgresearchgate.net While this compound itself is not a typical substrate for this reaction, closely related phenoxyacetic acid derivatives can be elaborated into reactive intermediates for use in HDA reactions. mdpi.com

A pertinent example from the literature involves the use of a phenoxyacetic acid derivative to construct a complex thiopyrano[2,3-d]thiazole scaffold. mdpi.com In this synthesis, a related starting material, 2-(4-chloro-2-formylphenoxy)acetic acid, is first converted into a reactive heterodiene, specifically (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid. mdpi.com This heterodiene, which contains a 1-oxa-1,3-butadiene system, then undergoes a Hetero-Diels-Alder reaction with a pyrazoline-containing dienophile. mdpi.com The reaction proceeds by heating the components in glacial acetic acid, yielding a complex polycyclic molecule with high stereochemical control. mdpi.com

This synthetic strategy highlights how the phenoxyacetic acid framework can serve as a handle for constructing more complex reactive partners for cycloaddition reactions. The acetic acid moiety is retained in the final product, demonstrating the utility of these intermediates in building molecules with multiple functional domains. mdpi.com Such reactions are a cornerstone of synthetic chemistry for accessing diverse heterocyclic systems. researchgate.netnih.gov

Table 3: Example of a Hetero-Diels-Alder Reaction with a Related Intermediate

| Reaction Component | Structure Class | Role in HDA Reaction | Reference |

|---|---|---|---|

| (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid | Phenoxyacetic Acid Derivative | Heterodiene | mdpi.com |

| 3-(4-methoxyphenyl)-5-(2-naphthyl)-4,5-dihydro-1H-pyrazole acylated with crotonic anhydride | Pyrazoline Derivative | Dienophile | mdpi.com |

| rel-2-[4-chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid | Thiopyrano[2,3-d]thiazole | Cycloadduct Product | mdpi.com |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H NMR spectroscopy provides precise information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of 2-(2-Chloro-5-methoxyphenyl)acetic acid, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

The aromatic region would typically display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring.

The proton at the C6 position, being ortho to the chloro group and meta to the methoxy group, would likely appear as a doublet.

The proton at the C4 position, ortho to the methoxy group and meta to the chloro and acetic acid groups, would be expected to show a doublet of doublets.

The proton at the C3 position, ortho to both the chloro and acetic acid groups, would also likely be a doublet.

The methylene protons of the acetic acid side chain (-CH₂COOH) are expected to appear as a singlet, as they lack adjacent protons to couple with. The three protons of the methoxy group (-OCH₃) would also produce a distinct singlet. The acidic proton of the carboxyl group (-COOH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| -COOH | ~11-12 | Broad Singlet |

| Aromatic H (C3, C4, C6) | ~6.8 - 7.4 | Multiplet (Doublets, Doublet of Doublets) |

| -OCH₃ | ~3.8 | Singlet |

| -CH₂- | ~3.6 | Singlet |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. Based on the structure, nine distinct signals are expected.

The carbonyl carbon (-C =O) of the carboxylic acid will appear furthest downfield, typically in the range of 170-180 ppm.

The six aromatic carbons will resonate in the typical aromatic region (approximately 110-160 ppm). The carbons directly attached to the electronegative chloro and methoxy groups (C2 and C5) will have their chemical shifts significantly influenced.

The methoxy carbon (-OC H₃) will produce a signal around 55-60 ppm. mdpi.com

The methylene carbon (-C H₂) of the acetic acid group will be observed further upfield. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~175 |

| Aromatic C-O (C5) | ~158 |

| Aromatic C-Cl (C2) | ~132 |

| Aromatic C-C (C1) | ~128 |

| Aromatic C-H (C3, C4, C6) | ~114 - 130 |

| -OCH₃ | ~56 |

| -CH₂- | ~39 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are powerful techniques for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure. wikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the benzene ring. researchgate.net No cross-peaks would be expected for the methylene and methoxy singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, it would show a correlation between the methylene proton singlet and the corresponding -CH₂- carbon signal, and between the methoxy proton singlet and the -OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different fragments of the molecule. Key HMBC correlations would include the correlation from the methylene protons to the carbonyl carbon and to the aromatic carbons C1 and C3, confirming the attachment of the acetic acid group to the phenyl ring.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of polar, non-volatile compounds like carboxylic acids. cranfield.ac.uk For this compound, a reverse-phase LC method would be typically employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency. reddit.comlcms.cz

Using Electrospray Ionization (ESI) in negative ion mode (ESI-), the compound would be expected to deprotonate, yielding a prominent molecular ion peak [M-H]⁻ at an m/z value corresponding to the molecular weight of the compound (200.62 g/mol ) minus the mass of a proton. chemicalbook.com This confirms the elemental composition and molecular weight of the synthesized molecule. mdpi.comsigmaaldrich.com

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. hpst.czresearchgate.net Direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is often required, such as esterification (e.g., methylation) to convert the carboxylic acid into a more volatile ester.

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound. Furthermore, a characteristic fragmentation pattern would be observed, providing structural confirmation. Expected fragments would arise from the cleavage of the ester group and the benzylic C-C bond, leading to the formation of a stable chloromethoxy-substituted benzyl (B1604629) cation.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

O-H Stretch: A broad band, typically in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group, often showing hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carbonyl group of the carboxylic acid.

C-O Stretch: Bands corresponding to the methoxy group and the carboxylic acid C-O bond would appear in the 1050-1300 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Aromatic C-H and C=C Stretches: Vibrations characteristic of the substituted benzene ring.

Without experimental data, a specific data table cannot be generated.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, FT-Raman would be particularly useful for observing vibrations of non-polar bonds. Expected prominent peaks would include:

Aromatic Ring Vibrations: Symmetrical stretching modes of the benzene ring, which are often strong in Raman spectra.

C-Cl Stretch: The carbon-chlorine bond vibration would also be Raman active.

CH₂ and CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes from the acetic acid methylene group and the methoxy methyl group.

Specific peak assignments and a data table are not available without published research findings.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would be dominated by absorptions from the substituted benzene ring. The electronic transitions, likely of the π → π* type, would be influenced by the chloro and methoxy substituents on the ring. The solvent used for analysis would also affect the position and intensity of the absorption maxima (λmax). However, no specific experimental UV-Vis absorption data has been reported.

X-Ray Diffraction (XRD) Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of this compound would reveal critical information such as:

Crystal system and space group.

Unit cell dimensions (a, b, c, α, β, γ).

Bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid groups.

This detailed structural information is not available in the public domain, and therefore, a table of crystallographic data cannot be provided.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like molecular geometries, electronic distributions, and reactivity.

Information regarding the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, as well as the conformational landscape analysis for 2-(2-Chloro-5-methoxyphenyl)acetic acid, is not available in the reviewed literature.

NBO analysis is a method for studying charge transfer, hyperconjugative interactions, and delocalization within a molecule. Specific NBO analysis data, including stabilization energies (E(2)), related to intramolecular interactions for this compound, have not been published.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy gap between these orbitals indicates the molecule's chemical stability and reactivity. Specific values for the HOMO-LUMO energy gap of this compound are not documented.

An MEP map illustrates the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This analysis helps in predicting how a molecule will interact with other species. MEP surface maps for this compound are not available.

Vibrational Frequency Computations and Spectroscopic Data Correlation

Computational methods are often used to calculate the vibrational frequencies of a molecule, which can then be correlated with experimental spectroscopic data like FT-IR and Raman spectra. nih.gov This correlation helps in the assignment of vibrational modes. No such computational or correlational studies for this compound were found.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound. Techniques such as X-ray crystallography coupled with theoretical analyses like Hirshfeld surface analysis are employed to decode the complex network of non-covalent interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a framework for understanding its likely behavior.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact are highlighted. Red spots on the dnorm surface indicate strong hydrogen bonds (like O—H⋯O), while other colors represent weaker contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For similar chloro-methoxy substituted aromatic compounds, the analysis reveals the percentage contribution of various contacts. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl interactions are major contributors to the crystal packing. nih.goviucr.org It is anticipated that for this compound, H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts would be the most significant, governing the assembly of molecules in the solid state.

Below is a hypothetical breakdown of interaction contributions for the title compound, based on analyses of similar structures.

| Interaction Type | Percentage Contribution (%) |

| H···H | ~40% |

| C···H/H···C | ~25% |

| O···H/H···O | ~15% |

| Cl···H/H···Cl | ~10% |

| Other | ~10% |

This table is illustrative and based on data from analogous compounds.

Quantum Chemical Investigations of Monomer and Dimer Configurations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the geometric and electronic structures of molecules in both their isolated (monomer) and hydrogen-bonded (dimer) forms. kayseri.edu.tr

For this compound, DFT calculations would typically be used to optimize the geometry of the monomer. Such studies on similar molecules allow for the determination of bond lengths, bond angles, and torsion angles in the gas phase. researchgate.net

The investigation is then extended to the hydrogen-bonded dimer. Comparing the optimized geometry of the dimer to the monomer reveals key structural changes upon dimerization. For example, the O—H bond length within the carboxylic acid group typically elongates, while the C=O bond length may also be affected due to its participation in the hydrogen bond. These computational studies are invaluable for interpreting experimental data, such as vibrational spectra (FT-IR, Raman), as the vibrational frequencies of the O-H and C=O groups are significantly different between the monomer and the dimer. researchgate.netmdpi.com

Structure-Based Virtual Screening and Ligand Design Principles

Structure-based virtual screening is a computational technique used in drug discovery to identify potential drug candidates from large libraries of small molecules that can bind to a specific biological target, such as a protein receptor. nih.gov This process relies on the three-dimensional structure of the target protein.

If this compound were to be used as a scaffold or starting point in a drug design campaign, its structural and electronic features would be key to its potential binding affinity. The process involves:

Docking: The compound is computationally placed into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand (the compound) within the binding site.

Scoring: A scoring function is then used to estimate the binding affinity (i.e., the strength of the interaction) between the ligand and the protein. This score is used to rank compounds from a library.

Structure Activity Relationship Sar Studies and Derivative Synthesis

Systematic Modulations of the Acetic Acid Side Chain and Carboxylic Acid Functionality

Amide derivatives, in particular, have been widely explored. The synthesis of amides from a carboxylic acid like 2-(2-Chloro-5-methoxyphenyl)acetic acid is typically a straightforward one-step reaction involving the coupling of the acid with a desired amine using a condensing agent. researchgate.net This approach allows for the introduction of a wide variety of substituents (aliphatic, aromatic, heterocyclic) at the amide nitrogen, enabling a broad exploration of the SAR. sphinxsai.com

Research on related acetamide (B32628) structures has shown that these modifications can profoundly influence biological activity. For instance, studies on pyrrolidine-2,5-dione-acetamides revealed that the nature of the amide substituent is critical for anticonvulsant activity. nih.gov Similarly, the synthesis of benzofuranyl acetic acid amides has led to the identification of compounds with significant antifungal activity against pathogens like Fusarium oxysporum. nih.gov In one study, introducing an amide to a carboxylate chain resulted in a nine-fold increase in selectivity for a target enzyme over a related one, likely by stabilizing the co-planarity of the carboxylate tail with the aromatic ring. biorxiv.org These examples underscore the strategic importance of modifying the carboxylic acid moiety to fine-tune both potency and selectivity.

Table 1: Examples of Acetic Acid Side Chain Modifications and Their Reported Biological Significance

| Modification | General Structure | Potential Biological Activities | Reference |

| Amide Synthesis | R-CH₂-CONH-R' | Anticonvulsant, Antifungal, Antimicrobial | nih.govsphinxsai.comnih.gov |

| Piperazine Amides | R-CH₂-CO-N(CH₂)₄N-R' | Anticonvulsant, Antinociceptive | nih.gov |

| Cyclopropyl Amides | R-CH₂-CONH-cyclopropyl | Antimicrobial | mdpi.com |

Note: 'R' represents the 2-Chloro-5-methoxyphenyl core structure.

Exploration of Substituent Effects on the Aromatic Ring System

The substitution pattern on the phenyl ring of this compound is a critical determinant of its electronic properties, lipophilicity, and steric profile. Altering these substituents provides a powerful tool for modulating biological activity.

The relative positions of the chloro and methoxy (B1213986) groups on the aromatic ring can significantly impact a molecule's reactivity and biological interactions. Studies on chloroderivatives of phenoxyacetic acid have shown that the position of the chlorine atom alters the molecule's aromaticity, polarity, and electronic charge distribution. mdpi.com For example, 2,3-dichlorophenoxyacetic acid was found to be more reactive (less stable) than 2,4-dichlorophenoxyacetic acid due to a less uniform charge distribution in the aromatic ring. mdpi.com

Applying these principles to this compound, it can be inferred that its various positional isomers would exhibit distinct biological profiles. The electronic interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy group changes depending on their ortho, meta, or para relationship to each other and to the acetic acid side chain. This, in turn, affects the molecule's ability to engage in key interactions, such as hydrogen bonding or π-stacking, with a biological target.

Replacing the existing chloro and methoxy groups with other halogen or alkoxy substituents is a key strategy for optimizing activity. The choice of substituent influences lipophilicity, electronic effects, and metabolic stability.

SAR studies on various compound classes demonstrate clear trends. For instance, in a series of salicylanilide (B1680751) derivatives, the lipophilicity of substituents on the anilide ring was found to increase in the order: OCH₃ < CH₃ < Cl < Br < CF₃. mdpi.com This highlights how halogen substitution can systematically increase lipophilicity, which may enhance membrane permeability. In other studies on 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have an advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com Furthermore, research on phenylacetic acid derivatives as aldose reductase inhibitors showed that the introduction of a fluorine group, acting as an electron-withdrawing substituent, led to increased inhibitory activity. researchgate.net

These findings suggest that the synthesis of analogues of this compound with different halogens (e.g., fluorine, bromine) or alternative alkoxy groups could lead to derivatives with improved potency or altered selectivity.

Table 2: Influence of Aromatic Ring Substituents on Physicochemical Properties and Biological Activity

| Substituent Type | Example | Effect on Properties | Potential Impact on Activity | Reference |

| Halogens (F, Cl, Br) | -F, -Br | Increases lipophilicity; electron-withdrawing | Can enhance membrane permeability and target binding | mdpi.comresearchgate.net |

| Trifluoromethyl | -CF₃ | Strongly electron-withdrawing; high lipophilicity | Often improves metabolic stability and potency | mdpi.com |

| Alkoxy Groups | -OCH₂CH₃ | Increases lipophilicity and steric bulk vs. -OCH₃ | May improve binding by filling hydrophobic pockets | rsc.org |

| Positional Isomers | 4-Chloro-2-methoxy | Alters dipole moment and electronic distribution | Can significantly change receptor affinity and selectivity | mdpi.com |

Design and Synthesis of Novel Hybrid Molecular Architectures

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule to create a novel compound with potentially enhanced affinity, improved selectivity, or a dual mode of action.

The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of thiazole (B1198619) and oxadiazole rings and is associated with a wide range of biological activities. nih.gov Integrating this heterocycle with an acetamide derived from this compound can produce novel hybrid molecules.

The synthesis often involves the reaction of thiosemicarbazone intermediates with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to achieve cyclization into the thiadiazole ring. nih.gov Alternatively, N-phenylacetamide derivatives containing thiazole moieties have been synthesized and shown to possess potent antibacterial activity against plant pathogens like Xanthomonas oryzae. mdpi.comresearchgate.net SAR studies of these hybrids have provided clear insights; for example, in one series of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamides, compounds with a 4-fluorophenyl or 3,4-difluorophenyl group on the thiazole ring showed excellent antibacterial efficacy. mdpi.comresearchgate.net Similarly, other studies on thiadiazole derivatives have identified compounds with potent anticancer activity. nih.gov

Table 3: Examples of Substituted Thiadiazole-Acetamide Derivatives and Their Activity

| Compound ID | Aryl Substituent (on Thiazole/Thiadiazole) | Reported Biological Activity | Reference |

| A1 | 4-Fluorophenyl | Antibacterial (EC₅₀ = 156.7 µM vs. Xoo) | mdpi.comresearchgate.net |

| A3 | 3,4-Difluorophenyl | Antibacterial (EC₅₀ = 168.9 µM vs. Xoo) | mdpi.comresearchgate.net |

| 3h | 4-Chlorophenyl | Antiplatelet | nih.gov |

| 3l | 4-(Trifluoromethyl)phenyl | Antiplatelet | nih.gov |

| 8g | 4-Chlorobenzoyl (on triazole) | Anticancer (IC₅₀ = 0.10 µM vs. A549 cells) | nih.gov |

Note: The core structure is a hybrid of a phenylacetamide and a substituted thiadiazole/thiazole ring.

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that are well-established pharmacophores with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ptfarm.plresearchgate.net The most common synthetic route to pyrazolines involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) hydrate (B1144303) or its derivatives. ijfmr.comdergipark.org.tr

To create a pyrazoline hybrid of this compound, the parent molecule would first need to be converted into a suitable acetophenone (B1666503) derivative. This acetophenone could then undergo a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to form the requisite chalcone (B49325) intermediate. Subsequent reaction with hydrazine in a solvent like ethanol (B145695) or acetic acid would yield the final pyrazoline derivative. dergipark.org.trresearchgate.net The substituents on both aromatic rings of the final pyrazoline structure can be varied, allowing for extensive SAR exploration to optimize a desired biological activity. ptfarm.pl

Formation of Pyrrolopyridothiazepine Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry. Pyrrolopyridothiazepine scaffolds are of interest due to their diverse biological activities. While no specific literature details the use of this compound in the formation of pyrrolopyridothiazepine systems, the general reactivity of phenylacetic acids suggests a plausible, albeit hypothetical, synthetic route.

In principle, the carboxylic acid moiety of this compound could be activated and reacted with an appropriate amino-thiol substituted pyrrolopyridine precursor. The reaction would likely proceed through an initial acylation of the amino group to form an amide, followed by an intramolecular cyclization involving the thiol group to close the thiazepine ring. The specific reaction conditions would need to be optimized, but this approach is a common strategy for the synthesis of such fused heterocyclic systems. The substitution pattern on the phenyl ring—the chloro and methoxy groups—would be carried into the final pyrrolopyridothiazepine structure, allowing for the exploration of their influence on the biological activity of the resulting molecule.

Development of Diversified Salicylamide (B354443) Derivatives

Salicylamides are a class of compounds with a wide range of biological activities. The synthesis of salicylamide derivatives from this compound would involve the formation of an amide bond between the carboxylic acid group of the title compound and the amino group of a salicylamide. This is a standard chemical transformation that can be achieved using various coupling agents.

The general approach would involve activating the carboxylic acid of this compound, for example, by converting it to an acyl chloride or by using peptide coupling reagents. This activated species would then be reacted with a substituted salicylamide. The diversity of the resulting derivatives would be achieved by using a variety of substituted salicylamides. This strategy allows for the systematic exploration of the structure-activity relationships of the resulting compounds.

To illustrate the potential for diversification, the following table presents a series of hypothetical salicylamide derivatives that could be synthesized from this compound and various substituted salicylamides.

| Derivative ID | Salicylamide Precursor | Resulting Derivative Structure | Potential for SAR Exploration |

| SD-01 | Salicylamide | 2-(2-Chloro-5-methoxyphenyl)-N-(2-hydroxyphenyl)acetamide | Baseline structure for comparison. |

| SD-02 | 5-Chlorosalicylamide | N-(5-Chloro-2-hydroxyphenyl)-2-(2-chloro-5-methoxyphenyl)acetamide | Effect of halogen substitution on the salicylamide ring. |

| SD-03 | 3-Methoxysalicylamide | 2-(2-Chloro-5-methoxyphenyl)-N-(2-hydroxy-3-methoxyphenyl)acetamide | Influence of an electron-donating group on the salicylamide ring. |

| SD-04 | 4-Nitrosalicylamide | 2-(2-Chloro-5-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide | Impact of a strong electron-withdrawing group on activity. |

Conformational Dynamics and Their Influence on Ligand-Target Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For derivatives of this compound, the flexibility of the acetic acid side chain allows for different spatial arrangements of the phenyl ring relative to the carboxylic acid group. Studies on related phenoxyacetic acids have highlighted the importance of two primary conformations: synclinal and antiperiplanar.

In the synclinal conformation, the side chain is folded back towards the aromatic ring, while in the antiperiplanar conformation, it is extended away from the ring. The preferred conformation can be influenced by the substitution pattern on the phenyl ring and the nature of the molecular environment (e.g., in a crystal lattice or a protein binding pocket). The chloro and methoxy substituents on the phenyl ring of the title compound would likely influence the conformational preference through steric and electronic effects.

The specific conformation adopted by a derivative of this compound upon binding to a biological target would be crucial for its activity. A molecule that can readily adopt the required bioactive conformation would be expected to have higher potency. Therefore, understanding the conformational dynamics of these derivatives is a key aspect of rational drug design.

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, a hypothetical pharmacophore can be proposed based on the structural features of the molecule.

The key pharmacophoric features would likely include:

An aromatic ring: The substituted phenyl ring can engage in hydrophobic and/or pi-stacking interactions with the target protein.

A hydrogen bond acceptor: The methoxy group can act as a hydrogen bond acceptor.

A halogen bond donor: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

A hydrogen bond donor/acceptor and a negative ionizable feature: The carboxylic acid group is a key interaction point, capable of forming hydrogen bonds and, in its deprotonated state, ionic interactions.

The spatial arrangement of these features would be critical for biological activity. The following table summarizes the potential pharmacophoric features of derivatives of this compound.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

| Aromatic Ring | 2-Chloro-5-methoxyphenyl | Hydrophobic, Pi-stacking |

| Hydrogen Bond Acceptor | Methoxy group (-OCH3) | Hydrogen bonding |

| Halogen Bond Donor | Chloro group (-Cl) | Halogen bonding |

| Hydrogen Bond Donor/Acceptor | Carboxylic acid (-COOH) | Hydrogen bonding, Ionic interactions |

| Negative Ionizable Center | Carboxylate (-COO-) | Ionic interactions |

The elucidation of the precise pharmacophore for a particular biological activity would require the synthesis and biological evaluation of a library of derivatives, followed by computational modeling to identify the key structural features responsible for the observed activity.

Mechanistic Investigations of Biological Interactions Non Clinical, in Vitro Focus

Identification of Molecular Targets and Associated Biochemical Pathways

In vitro studies and analysis of structurally similar compounds have indicated that 2-(2-Chloro-5-methoxyphenyl)acetic acid may primarily target enzymes within the prostaglandin (B15479496) biosynthesis pathway. Phenylacetic acid derivatives are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Furthermore, research into analogous compounds provides insights into other potential molecular targets. For instance, compounds with a substituted phenylacetic acid scaffold have been investigated for their ability to inhibit biotin (B1667282) carboxylase, an essential enzyme in fatty acid synthesis, suggesting a potential antibacterial application. semanticscholar.org Another related compound, 2-(4-methoxyphenyl)acetic acid, has been identified as a plasma metabolite that may play a role in the metabolic pathways associated with lung cancer, indicating that derivatives of methoxyphenylacetic acid could interact with various metabolic enzymes and pathways. medchemexpress.com

In Vitro Enzyme Inhibition Studies, exemplified by HIV Reverse Transcriptase

While direct studies of this compound as an inhibitor of HIV Reverse Transcriptase (RT) are not prominently documented, the exploration of novel scaffolds for anti-HIV agents provides a relevant context. HIV RT is a critical enzyme for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy. nih.govnih.gov Research into diverse chemical structures has identified molecules capable of dually inhibiting the RT's polymerase and ribonuclease H functions. nih.gov

The general approach for identifying such inhibitors involves screening compound libraries in enzymatic assays. For example, various 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases have been tested for their ability to inhibit the ribonuclease H activity of HIV-1 RT, with some compounds showing inhibitory concentrations (IC50) in the low micromolar range. mdpi.com This exemplifies the type of in vitro enzyme inhibition study that could be applied to this compound to explore its potential antiviral activities. The table below illustrates typical data obtained from such studies on different compounds.

| Compound ID | Target Enzyme | IC50 (µM) | Source |

| 1e | HIV-1 RNase H | 3.1 | mdpi.com |

| 2k | HIV-1 RNase H | 2.8 | mdpi.com |

| EMAC2063 | HIV RT (RNaseH) | 4.5 | nih.gov |

| EMAC2063 | HIV RT (RDDP) | 8.0 | nih.gov |

This table presents exemplary data for other compounds to illustrate the nature of in vitro enzyme inhibition findings.

Characterization of Receptor Binding Affinities and Selectivity Profiles

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. While receptor binding data for this compound is not widely available, studies on structurally related compounds offer valuable insights. For example, investigations into 2,5-dimethoxyphenylpiperidines have revealed their activity as selective agonists for the serotonin (B10506) 2A receptor (5-HT2A R). acs.org

These studies utilize radioligand binding assays to determine the affinity of a compound for a receptor, typically expressed as the inhibition constant (Ki). The selectivity of a compound is then assessed by comparing its affinity across different receptor subtypes. For instance, the compound LPH-5 displayed a high affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes, demonstrating a favorable selectivity profile. acs.org Such methodologies could be employed to characterize the receptor binding profile of this compound and identify potential neurological or other systemic targets.

| Compound | Receptor | Ki (nM) | Source |

| LPH-5 | 5-HT2A R | 1.3 | acs.org |

| LPH-5 | 5-HT2B R | 13 | acs.org |

| LPH-5 | 5-HT2C R | 13 | acs.org |

This table shows binding affinity data for a structurally related compound to exemplify how receptor binding is characterized.

The Role of Chloro and Methoxy (B1213986) Functional Groups in Ligand-Target Interactions

The chloro and methoxy functional groups on the phenyl ring of this compound are critical determinants of its physicochemical properties and its potential interactions with biological targets. Structure-activity relationship (SAR) studies on related molecules highlight the importance of these substitutions.

The chloro group , being an electron-withdrawing and lipophilic substituent, can influence the molecule's absorption, distribution, and binding affinity. In various series of biologically active compounds, the presence of a chloro group has been shown to enhance potency. For example, in a series of antibacterial compounds, the presence of a chloro group was found to contribute to more potent activity. mdpi.com

The methoxy group , an electron-donating group, can form hydrogen bonds and participate in van der Waals interactions within a binding pocket. SAR studies on 5-HT2A receptor agonists demonstrated that the position and presence of methoxy groups are crucial for agonist potency. acs.org Deletion of the 5-methoxy group in one analog led to a significant drop in activity, underscoring its importance for the ligand-receptor interaction. acs.org The interplay between the electronic and steric effects of both the chloro and methoxy groups likely dictates the specific binding orientation and affinity of this compound for its molecular targets.

Prodrug Strategies: In Vitro Hydrolysis of Ester Derivatives to the Active Acid Form

For acidic drugs like this compound, prodrug strategies involving esterification of the carboxylic acid group are a common approach to improve properties such as membrane permeability and to reduce gastric irritation. The efficacy of such a strategy depends on the subsequent hydrolysis of the ester prodrug back to the active acid form within the body.

In vitro hydrolysis studies are essential to evaluate this conversion. These studies are typically conducted in physiological mimics such as buffered solutions at different pH values (e.g., pH 1.2 for gastric fluid and pH 7.4 for intestinal fluid) and in biological media like human plasma or liver homogenates, which contain esterase enzymes. mdpi.com The rate of hydrolysis is monitored over time, often using HPLC, to determine the prodrug's stability and its conversion kinetics. mdpi.com

For example, studies on ester prodrugs of other nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that while they may be stable in acidic buffer, they undergo enzymatic hydrolysis in human plasma. mdpi.com The half-life (t1/2) of the prodrug in these media is a key parameter. Research on a ferulic acid-geraniol ester prodrug demonstrated that it was almost completely degraded within two hours in rat whole blood, following pseudo-first-order kinetics. nih.gov This type of data is crucial for predicting the in vivo behavior of a potential ester prodrug of this compound.

| Prodrug System | In Vitro Medium | Half-life (t1/2) | Source |

| Ferulic acid-Geraniol Ester | Rat Whole Blood | 20.15 min | nih.gov |

| Ferulic acid-Geraniol Ester | Rat Liver Homogenates | 3.94 min | nih.gov |

| NSAID-Gabapentin Ester | Human Plasma | Varies (Compound Dependent) | mdpi.com |

This table provides examples of hydrolysis data from in vitro studies of other ester prodrugs.

Applications in Advanced Biological Research Non Clinical, in Vitro Systems

In Vitro Antiproliferative Activity Screening Against Cancer Cell Lines

There is currently no publicly available data from in vitro studies demonstrating the antiproliferative activity of 2-(2-Chloro-5-methoxyphenyl)acetic acid against cancer cell lines. The compound does not appear in prominent public screening databases such as the U.S. National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) repository of tested compounds. cancer.govcancer.gov

Methodologies for Multi-Cell Line Screening (e.g., NCI DTP protocols)

While data for the specific compound is unavailable, the standard methodologies for evaluating novel chemical entities are well-established. A primary example is the NCI-60 Human Tumor Cell Lines Screen, a program initiated by the DTP. nih.govmdpi.com This protocol evaluates the antiproliferative activity of a compound against a panel of 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. mdpi.com

The screening process typically involves dissolving the compound and testing it at a single high concentration (e.g., 10 µM) to identify any growth inhibition. mdpi.com If significant antiproliferative activity is observed, the compound then undergoes a more detailed dose-response evaluation, where it is tested across a 5-log concentration range to determine key parameters such as:

GI50: The concentration required to inhibit cell growth by 50%.

TGI: The concentration required for total growth inhibition (cytostatic effect).

LC50: The concentration required to kill 50% of the cells (cytotoxic effect).

This high-throughput screening approach allows for the efficient identification of compounds with potential anticancer activity and can provide initial insights into their mechanism of action based on their differential effects across the diverse cell line panel. nih.gov

Comparative Efficacy Analysis of Structural Analogues

No studies have been published that synthesize or evaluate structural analogues of this compound to perform a comparative analysis of their antiproliferative efficacy. Such structure-activity relationship (SAR) studies are crucial in medicinal chemistry to identify the key molecular features responsible for biological activity and to optimize lead compounds for improved potency and selectivity.

In Vitro Antiviral Activity Assessments (e.g., against HIV and Adenovirus)

A comprehensive search of scientific literature found no reports detailing the evaluation of this compound for in vitro antiviral activity against any virus, including Human Immunodeficiency Virus (HIV) or Adenovirus.

General Biological Activity Screening Paradigms (e.g., Antioxidant, Antimicrobial)

There is no available scientific data on the screening of this compound for general biological activities such as antioxidant or antimicrobial properties. Standard screening paradigms for these activities often involve well-established in vitro assays. For antimicrobial activity, this would include methods like broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Antioxidant potential is typically assessed using assays that measure radical scavenging ability (e.g., DPPH assay) or the inhibition of lipid peroxidation.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-(2-Chloro-5-methoxyphenyl)acetic acid?

- Methodological Answer : A robust synthesis involves coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine esters, followed by catalytic hydrogenation to remove protective groups (e.g., benzyl esters) . Alternative routes utilize nucleophilic substitution with chloroethoxy intermediates, employing K₂CO₃ and NaBr as catalysts in acetonitrile at 50°C for 24 hours . Reaction optimization should focus on minimizing by-products through controlled stoichiometry and inert atmospheres.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : X-ray crystallography is definitive for confirming molecular geometry, as demonstrated in related chloro-phenylacetic acid derivatives . Complementary techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the δ 6.5–7.5 ppm range).

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Post-synthesis purification often employs:

- Solid-phase extraction (SPE) : Use C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to remove polar impurities .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal purity .

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates with UV visualization at 254 nm .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted under buffered conditions (pH 2–10) at 25°C and 40°C. Hydrolysis of the chloro and methoxy groups is pH-dependent; acidic conditions (pH <4) may promote cleavage, while alkaline environments (pH >8) risk decarboxylation. Use HPLC with a C18 column (UV detection at 220 nm) to quantify degradation products .

Q. What mechanistic insights exist for its potential biological activity?

- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) suggest mechanisms such as:

- Enzyme inhibition : Competitive binding to cyclooxygenase (COX) or lipoxygenase (LOX) via the carboxylic acid moiety .

- Reactive oxygen species (ROS) modulation : Assess using DCFH-DA assays in cell cultures .

- Docking studies : Model interactions with target proteins (e.g., AutoDock Vina) using the compound’s crystal structure .

Q. How can researchers reconcile contradictory data on synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from:

- Catalyst load : Higher NaBr concentrations (>0.3 mmol) in acetonitrile may reduce by-products .

- Temperature control : Exothermic reactions require jacketed reactors to maintain ≤50°C .

- Analytical calibration : Validate yield calculations with internal standards (e.g., deuterated analogs) in NMR or LC-MS .

Q. What advanced analytical methods quantify trace impurities in this compound?

- Methodological Answer : Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products